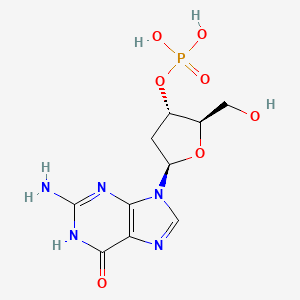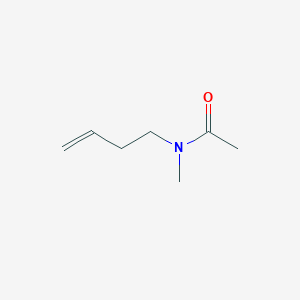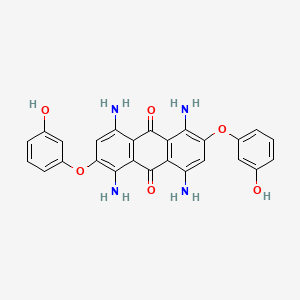
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O6. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as dye manufacturing, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron in acidic conditions.
Etherification: The amino-anthraquinone is then reacted with 3-hydroxyphenol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Industrial processes may use catalysts to enhance reaction rates and yields.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione involves:
Intercalation: The compound intercalates into DNA, disrupting the replication process.
Electron Transfer: It participates in redox reactions, facilitating electron transfer in biological systems.
Pathways: The compound targets pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 9,10-Anthracenedione
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as organic electronics and targeted drug design.
Propiedades
Número CAS |
88600-30-0 |
|---|---|
Fórmula molecular |
C26H20N4O6 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H20N4O6/c27-15-9-17(35-13-5-1-3-11(31)7-13)23(29)21-19(15)26(34)22-20(25(21)33)16(28)10-18(24(22)30)36-14-6-2-4-12(32)8-14/h1-10,31-32H,27-30H2 |
Clave InChI |
PTYIDVAMWYIZGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


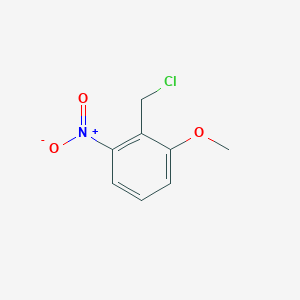
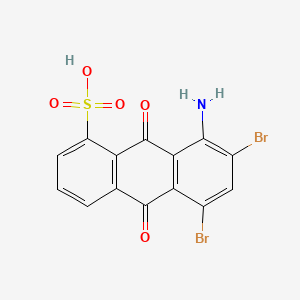
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)


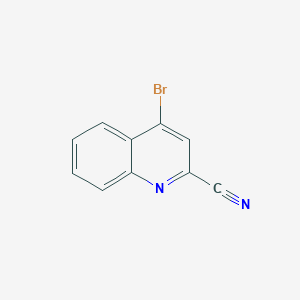
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)


![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
